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Compound of Interest

5-(Dimethylamino)-3(2H)-
Compound Name:
pyridazinone

cat. No.: B1315522

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of
pyridazinone derivatives, compounds of significant interest in medicinal chemistry and drug
development. Due to the limited availability of consolidated spectroscopic data for 5-
(Dimethylamino)-3(2H)-pyridazinone, this document presents data from closely related
analogues to provide a representative understanding of the spectral characteristics of this class
of compounds. The experimental protocols detailed herein are generalized from established
methodologies for the analysis of pyridazinone derivatives.

Spectroscopic Data of Pyridazinone Analogues

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for various substituted pyridazinone derivatives. This information
is crucial for the structural elucidation and characterization of newly synthesized compounds
within this family.

Nuclear Magnetic Resonance (NMR) Data

1H NMR Spectral Data of Pyridazinone Derivatives
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Compound Solvent

Chemical Shifts (6 ppm)
and Coupling Constants (J
Hz)

4-Chloro-5-(dimethylamino)-2-
phenyl-3(2H)-pyridazinone

Data not available in searched

results.

(E)-6-(3-

(Dimethylamino)acryloyl)-4-(4- _
Dioxane

nitrophenyl)-2-phenylpyridazin-

3(2H)-one

Specific shifts not detailed in

provided text.[1]

6-Substituted and 2,6-
disubstituted pyridazin-3(2H)- -
ones

Complete assignment of 1H
NMR spectra was performed
using one- and two-
dimensional NMR
spectroscopic methods,
including NOE, DEPT, COSY,
HSQC and HMBC

experiments.[2]

Pyridazine Derivatives (4-22) -

1H chemical shifts were
measured using 1D and 2D
NMR spectroscopic methods
including *H-*H gDQCOSY, H-
13C gHMQC, tH-13C gHMBC,
and H-1°N CIGAR-HMBC

experiments.[3]

13C NMR Spectral Data of Pyridazinone Derivatives
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Compound

Solvent

Chemical Shifts (6 ppm)

4-Chloro-5-(dimethylamino)-2-
phenyl-3(2H)-pyridazinone

Data available but requires

account to view.[4]

6-Substituted and 2,6-
disubstituted pyridazin-3(2H)-

ones

Complete assignment of 13C
NMR spectra was performed
using one- and two-
dimensional NMR

spectroscopic methods.[2]

Pyridazine Derivatives (4-22)

13C chemical shifts were
measured using 1D and 2D

NMR spectroscopic methods.

[3]

Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands of Pyridazinone Derivatives

Characteristic Absorption

Compound Sample Prep

Bands (cm™?)
4-ethoxy-2-methyl-5-(4-
morpholinyl)-3(2H) - C=0: 1650
pyridazinone
Pyridazin-3(2H)-one derivative - C=N: 1616
Pyrrolo[1,2-b]pyridazine C=0 (lactam): 1655-1665,
derivatives C=0 (ester): 1734-1738|5]
(E)-6-(3-
Dimethylamino)acryloyl)-4-(4-
( Y Jacryloyl)-4-( KBr 2C0O: 1677, 1655[1]

nitrophenyl)-2-phenylpyridazin-
3(2H)-one

Mass Spectrometry (MS) Data

Mass Spectrometric Data of Pyridazinone Derivatives
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Compound lonization Method miz

Phthalazine-1,4-dione M+ peak at m/z 221 for
o Electron Impact (El)

Derivatives CoH7N302S.[6]

Data available across multiple

4 Dimethylaminoantipyrine ESI, NSI
tandem spectra (MS1-MS5).[7]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of
pyridazinone derivatives, based on common practices found in the literature.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the pyridazinone derivative in 0.5-
0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). The choice of solvent is
critical and should be based on the solubility of the compound.

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters
include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good
signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

o 183C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-220
ppm) is necessary. A larger number of scans is typically required due to the lower natural
abundance of 13C.

o 2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are
invaluable for unambiguous signal assignment.[2][3] Standard pulse programs available
on modern spectrometers can be used.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are typically referenced to the residual solvent peak
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or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a transparent disk using a hydraulic press.

o Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to
form a paste. Spread the paste between two salt plates (e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~*. A background
spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample
spectrum.

o Data Analysis: Identify characteristic absorption bands corresponding to the functional
groups present in the molecule, such as C=0, C=N, C-N, and aromatic C-H stretches.[8]

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and
instrument sensitivity, but is typically in the low pg/mL to ng/mL range.[9]

 Instrumentation: A variety of mass spectrometers can be used, such as those equipped with
Electrospray lonization (ESI) or Electron Impact (El) sources, coupled to analyzers like
Quadrupole, Time-of-Flight (TOF), or Orbitrap.

o Data Acquisition:

o EI: This technique is suitable for volatile and thermally stable compounds and often
provides detailed fragmentation patterns useful for structural elucidation.[6]
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o ESI: This is a soft ionization technique suitable for a wide range of compounds, including
those that are less volatile or thermally labile. It typically provides the molecular ion peak
([M+H]* or [M-H]~), which is crucial for determining the molecular weight.

o Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the
compound and to study its fragmentation pattern for structural confirmation.

Synthesis Workflow of Pyridazinone Derivatives

As no specific signaling pathways involving 5-(Dimethylamino)-3(2H)-pyridazinone were
identified in the literature, a generalized synthetic workflow for pyridazinone derivatives is
presented below. This diagram illustrates a common synthetic route, highlighting the key
reaction steps.
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General Synthesis of Pyridazinone Derivatives

Starting Materials
(e.g., Substituted Hydrazine, Dicarbonyl Compound)

Functional Group Interconversion / Substitution

Final Product

Target Pyridazinone Derivative

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of pyridazinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6272007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6272007/
https://pubmed.ncbi.nlm.nih.gov/21452351/
https://pubmed.ncbi.nlm.nih.gov/21452351/
https://pubmed.ncbi.nlm.nih.gov/20213770/
https://pubmed.ncbi.nlm.nih.gov/20213770/
https://spectrabase.com/spectrum/3S8qXRNZIN0
https://pmc.ncbi.nlm.nih.gov/articles/PMC10380841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10380841/
https://www.raco.cat/index.php/afinidad/article/download/276782/364710/0
https://www.mzcloud.org/compound/Reference/980
https://www.researchgate.net/figure/a-The-experimental-and-b-simulated-IR-spectra-of-the_fig3_323058738
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://www.benchchem.com/product/b1315522#spectroscopic-data-nmr-ir-mass-of-5-dimethylamino-3-2h-pyridazinone
https://www.benchchem.com/product/b1315522#spectroscopic-data-nmr-ir-mass-of-5-dimethylamino-3-2h-pyridazinone
https://www.benchchem.com/product/b1315522#spectroscopic-data-nmr-ir-mass-of-5-dimethylamino-3-2h-pyridazinone
https://www.benchchem.com/product/b1315522#spectroscopic-data-nmr-ir-mass-of-5-dimethylamino-3-2h-pyridazinone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1315522?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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